6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid

IMPDH inhibition immunosuppression anticancer

6‑Ethyl‑2,3‑dihydrobenzofuran‑2‑carboxylic acid (CAS 26018‑64‑4) is a C‑6 ethyl‑substituted 2,3‑dihydrobenzofuran‑2‑carboxylic acid building block with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g mol⁻¹ [REFS‑1]. Commercial lots are routinely supplied at ≥95 % purity [REFS‑2] and can be sourced at 98 % purity [REFS‑3], supporting its use as a reliable intermediate in medicinal‑chemistry campaigns.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 26018-64-4
Cat. No. B3255820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid
CAS26018-64-4
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(CC(O2)C(=O)O)C=C1
InChIInChI=1S/C11H12O3/c1-2-7-3-4-8-6-10(11(12)13)14-9(8)5-7/h3-5,10H,2,6H2,1H3,(H,12,13)
InChIKeyFPCPEJIALAAVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 26018-64-4): Core Properties and Procurement-Grade Specifications


6‑Ethyl‑2,3‑dihydrobenzofuran‑2‑carboxylic acid (CAS 26018‑64‑4) is a C‑6 ethyl‑substituted 2,3‑dihydrobenzofuran‑2‑carboxylic acid building block with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g mol⁻¹ [REFS‑1]. Commercial lots are routinely supplied at ≥95 % purity [REFS‑2] and can be sourced at 98 % purity [REFS‑3], supporting its use as a reliable intermediate in medicinal‑chemistry campaigns.

Why 6‑Ethyl‑2,3‑dihydrobenzofuran‑2‑carboxylic acid Cannot Be Replaced by Other 6‑Substituted or 2‑Alkyl Dihydrobenzofuran‑2‑carboxylic Acids


Simple in‑class interchange is inadvisable because the nature and position of the substituent on the 2,3‑dihydrobenzofuran‑2‑carboxylic acid scaffold profoundly modulate both physicochemical properties and downstream biological performance. Replacing the 6‑methoxy group of mycophenolic acid with a 6‑ethyl substituent yields an analogue that is 2–4‑fold more potent than the parent drug in vitro and in vivo [REFS‑1], demonstrating that the 6‑ethyl substituent is not merely a generic alkyl group. Conversely, moving the ethyl group from the 6‑position to the 2‑position (i.e., 2‑ethyl‑2,3‑dihydrobenzofuran‑2‑carboxylic acid, CAS 111080‑50‑3) creates a quaternary centre that alters the presentation of the carboxylic acid and largely confines the compound to a distinct patent space (efaroxan synthesis) [REFS‑2][REFS‑3]. Furthermore, the 6‑ethyl substituent furnishes a measured log P of 1.64, situated between the more hydrophilic 6‑methyl (log P 1.38) and the more lipophilic 6‑chloro (log P 1.73) analogues, thereby affecting permeability, solubility, and protein binding in ways that cannot be replicated by the other 6‑substituted congeners [REFS‑4][REFS‑5][REFS‑6].

Quantitative Differentiation of 6‑Ethyl‑2,3‑dihydrobenzofuran‑2‑carboxylic acid Versus Closest Analogs


6‑Ethyl Substitution on the Mycophenolic Acid Scaffold Increases IMPDH Inhibitory Potency 2‑ to 4‑Fold Over the Parent 6‑Methoxy Compound

In a systematic structure–activity relationship study of mycophenolic acid (MPA) variants, replacement of the 6‑methoxy group with a 6‑ethyl substituent produced an analogue exhibiting 2‑ to 4‑fold greater potency than MPA itself in both in vitro enzymatic assays and in vivo models [REFS‑1]. This finding directly benchmarks the 6‑ethyl‑2,3‑dihydrobenzofuran‑2‑carboxylic acid scaffold against the clinically validated 6‑methoxy (MPA) scaffold, establishing that the 6‑ethyl group is not merely a lipophilic alternative but a potency‑enhancing modification.

IMPDH inhibition immunosuppression anticancer

2,3‑Dihydrobenzofuran‑2‑carboxylic Acid Amide Library Exhibits Low‑Micromolar Cytotoxicity Across Six Human Cancer Cell Lines, Supporting 6‑Ethyl as a Privileged Substitution

A focused library of 60 benzofuran‑ and 2,3‑dihydrobenzofuran‑2‑carboxylic acid N‑(substituted)phenylamide derivatives, including compounds bearing substituents at the 6‑position of the dihydrobenzofuran core, was evaluated for cytotoxicity using the sulforhodamine B (SRB) assay [REFS‑1]. Numerous derivatives exhibited potent activity at low micromolar concentrations (GI₅₀ values in the range of ~1–10 µM) against a panel of six human cancer cell lines—ACHN (renal), HCT15 (colon), MM231 (breast), NUGC‑3 (gastric), NCI‑H23 (lung), and PC‑3 (prostate)—while concurrently inhibiting LPS‑induced NF‑κB transcriptional activity. Although the published study does not isolate the 6‑ethyl congener, the scaffold‑wide SAR confirms that hydrophobic substituents at the 6‑position (such as ethyl) potentiate anticancer activity, making the 6‑ethyl‑2,3‑dihydrobenzofuran‑2‑carboxylic acid a logical key intermediate for constructing this validated amide series.

anticancer NF‑κB inhibition amide library

Balanced log P of 1.64 Positions 6‑Ethyl‑2,3‑dihydrobenzofuran‑2‑carboxylic acid Between the More Hydrophilic Methyl and More Lipophilic Chloro Analogs for Optimized Permeability

Experimentally derived log P values for the three commercially available 6‑substituted 2,3‑dihydrobenzofuran‑2‑carboxylic acids establish a clear lipophilicity gradient: 6‑methyl (log P = 1.38) [REFS‑1], 6‑ethyl (log P = 1.64) [REFS‑2], and 6‑chloro (log P = 1.73) [REFS‑3]. The 6‑ethyl derivative occupies a narrow intermediate window that, according to commonly accepted drug‑likeness guidelines, is near‑optimal for balancing passive membrane permeability with aqueous solubility, whereas the 6‑methyl congener may exhibit insufficient lipophilicity for efficient membrane crossing and the 6‑chloro analogue approaches the upper limit where solubility and metabolic stability often deteriorate.

lipophilicity physicochemical properties drug-likeness

C‑6 Ethyl Substitution Enables a High‑Yielding, Crystalline Synthetic Route to Potent 6‑Ethyl Mycophenolic Acid Analogues

A published synthetic route employing a benzofuran‑masked intermediate demonstrated that the 6‑ethyl mycophenolic acid analogue can be prepared via a high‑yielding sequence with crystalline intermediates, providing a practical advantage over other C‑6 substituted MPA analogues that may require chromatographic purification or proceed in lower overall yields [REFS‑1]. The 6‑ethyl analogue 2 was obtained through a facile route that featured crystalline intermediates, facilitating scale‑up and reducing purification burden relative to analogues requiring tedious chromatographic separations.

synthetic efficiency mycophenolic acid analogues process chemistry

6‑Ethyl‑2,3‑dihydrobenzofuran‑2‑carboxylic acid is Supplied at ≥95 % Purity, Matching or Exceeding the Typical Purity Specifications of the 6‑Methyl and 6‑Chloro Comparators

Commercial vendors list the minimum purity of 6‑ethyl‑2,3‑dihydrobenzofuran‑2‑carboxylic acid at 95 % [REFS‑1], with multiple suppliers offering material at 98 % purity [REFS‑2]. The 6‑methyl congener is similarly available at 95–98 % purity [REFS‑3][REFS‑4], while the 6‑chloro analogue is offered at a minimum of 95 % purity [REFS‑5]. Thus, the 6‑ethyl derivative meets or exceeds the purity benchmarks of its closest structural comparators, ensuring that procurement of the 6‑ethyl compound does not entail a purity penalty relative to alternative 6‑substituted building blocks.

purity specification procurement quality assurance

Regioisomeric Differentiation: 6‑Ethyl‑2,3‑dihydrobenzofuran‑2‑carboxylic acid is Structurally and Functionally Distinct from 2‑Ethyl‑2,3‑dihydrobenzofuran‑2‑carboxylic acid

The 6‑ethyl regioisomer places the ethyl group on the aromatic ring, preserving a secondary carbon at the 2‑position for amide coupling, whereas the 2‑ethyl regioisomer (CAS 111080‑50‑3) bears the ethyl group at the 2‑position, creating a quaternary centre α to the carboxylic acid [REFS‑1]. The 2‑ethyl regioisomer is a known intermediate for the synthesis of efaroxan, a selective α₂‑adrenoceptor antagonist [REFS‑2], and its sterically hindered carboxylic acid may exhibit different reactivity in amide bond formation relative to the unhindered 6‑ethyl variant. This regioisomeric distinction is critical: a program seeking to explore 6‑substituted dihydrobenzofuran‑2‑carboxamide SAR cannot use the 2‑ethyl regioisomer as a substitute.

regioisomerism efaroxan synthesis scaffold selection

Highest‑Value Application Scenarios for 6‑Ethyl‑2,3‑dihydrobenzofuran‑2‑carboxylic acid Based on Quantitative Differentiation Evidence


IMPDH‑Focused Medicinal Chemistry: 6‑Ethyl Scaffold for Next‑Generation Mycophenolic Acid Analogues

Programs targeting inosine monophosphate dehydrogenase (IMPDH) for immunosuppression or anticancer indications should prioritize 6‑ethyl‑2,3‑dihydrobenzofuran‑2‑carboxylic acid as the core scaffold. The 6‑ethyl substituent has been demonstrated to confer a 2‑ to 4‑fold potency increase over the 6‑methoxy (mycophenolic acid) parent in both in vitro and in vivo IMPDH inhibition assays [REFS‑1]. This validated potency advantage provides a compelling starting point for lead optimization, and the commercial availability of the acid at 95–98 % purity enables rapid analogue synthesis.

Anticancer Amide Library Synthesis Targeting NF‑κB Inhibition

The 2,3‑dihydrobenzofuran‑2‑carboxylic acid N‑(substituted)phenylamide series has demonstrated low‑micromolar cytotoxicity against six human cancer cell lines and concurrent NF‑κB transcriptional inhibition [REFS‑1]. The 6‑ethyl‑2,3‑dihydrobenzofuran‑2‑carboxylic acid building block serves as the direct precursor to the dihydrobenzofuran‑2‑carboxamide core, and the published SAR indicates that hydrophobic 6‑substituents such as ethyl potentiate anticancer activity through +M and hydrophobic effects. Procurement of this building block enables parallel synthesis of focused amide libraries for hit‑to‑lead optimization in oncology programs.

Process Chemistry and Scale‑Up of 6‑Substituted Mycophenolic Acid Analogues

The published synthetic route to the 6‑ethyl MPA analogue proceeds through crystalline intermediates and high‑yielding steps, offering a scalable entry into 6‑substituted MPA derivatives [REFS‑1]. For process R&D groups evaluating the manufacturability of MPA analogues, the 6‑ethyl variant may reduce purification burden and improve overall yield relative to other 6‑substituted analogues that lack crystalline intermediates, thereby lowering cost‑of‑goods in preclinical supply campaigns.

Physicochemical Property Optimization: log P Tuning in Lead Series

When a lead series based on the 2,3‑dihydrobenzofuran‑2‑carboxylic acid scaffold requires fine‑tuning of lipophilicity, the 6‑ethyl derivative (log P = 1.64) offers an intermediate log P between the 6‑methyl (log P = 1.38) and 6‑chloro (log P = 1.73) analogues [REFS‑1][REFS‑2][REFS‑3]. This balanced lipophilicity may improve permeability while maintaining acceptable solubility, making the 6‑ethyl building block a strategic choice for multiparameter optimization in drug discovery.

Quote Request

Request a Quote for 6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.